High Potency Against Key Pathogens: Direct MIC Comparison of Leucomycin A4 vs. Erythromycin and Josamycin
Leucomycin A4 demonstrates superior or comparable potency to other clinically relevant macrolides against common Gram-positive pathogens. In a direct, cross-study comparison of minimum inhibitory concentrations (MICs) against S. aureus, Leucomycin A4 (MIC = 0.15 µg/mL) is significantly more potent than erythromycin and josamycin, which exhibit MICs typically in the range of 0.78–3.2 µg/mL [1]. This 5- to 21-fold increase in potency is a critical differentiator for research focusing on low-dose efficacy or overcoming moderate resistance.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.15 µg/mL against S. aureus |
| Comparator Or Baseline | Erythromycin (0.78-1.56 µg/mL) and Josamycin (1.6-3.2 µg/mL) against S. aureus |
| Quantified Difference | Leucomycin A4 is 5-21 times more potent than the comparators. |
| Conditions | Standard broth microdilution MIC assay against clinical isolates of Staphylococcus aureus. |
Why This Matters
This establishes Leucomycin A4 as a more potent option for in vitro studies against S. aureus, requiring lower concentrations to achieve the same inhibitory effect, which is crucial for minimizing off-target effects in complex biological models.
- [1] Josamycin Propionateの研究 (第1報) 理化学的ならびに生物学的性状. (2013). J-STAGE. Retrieved from https://www.jstage.jst.go.jp/article/antibiotics1968b/23/3/23_175/_pdf View Source
